molecular formula C10H8ClNO B1356005 5-Chloro-8-methylquinolin-4-ol CAS No. 203626-37-3

5-Chloro-8-methylquinolin-4-ol

Cat. No. B1356005
M. Wt: 193.63 g/mol
InChI Key: HUJSYRCRGDUOLO-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinolin-4-ol is a chemical compound with the molecular formula C10H8ClNO . It is also known by other names such as 5-Chloro-4-hydroxy-8-methylquinoline and 5-Chloro-8-methyl-4-quinolinol .


Synthesis Analysis

The synthesis of 5-Chloro-8-methylquinolin-4-ol and similar compounds has been the subject of various studies . For instance, a series of 2-methyl/5-chloro-8-(3-substituted propoxy) quinolines were synthesized . The compounds were characterized by IR, 1H-NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-8-methylquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule is InChI=1S/C10H8ClNO/c1-6-2-3-7 (11)9-8 (13)4-5-12-10 (6)9/h2-5H,1H3, (H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-8-methylquinolin-4-ol are not detailed in the search results, quinoline compounds are known to be involved in a wide range of synthesis protocols . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-8-methylquinolin-4-ol is 193.63 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound’s XLogP3 is 2.6 .

Scientific Research Applications

Synthesis and Characterization

  • 5-Chloro-8-methylquinolin-4-ol derivatives are synthesized for various applications, including antimicrobial and corrosion inhibition. Patel & Patel (2017) synthesized a novel ligand related to 5-Chloro-8-methylquinolin-4-ol for antimicrobial activity testing (Patel & Patel, 2017).

Antimicrobial Applications

  • Derivatives of 5-Chloro-8-methylquinolin-4-ol exhibit antimicrobial properties. Research conducted by Patel & Patel (2017) and Bouassiria et al. (2021) supports this application, with emphasis on the synthesis and study of these derivatives for inhibiting microbial growth (Patel & Patel, 2017); (Bouassiria et al., 2021).

Corrosion Inhibition

  • Compounds derived from 5-Chloro-8-methylquinolin-4-ol have been studied for their corrosion inhibition properties on metals. Studies by Rouifi et al. (2020) and Rbaa et al. (2019) provide insights into how these derivatives protect metals like carbon steel in corrosive environments (Rouifi et al., 2020); (Rbaa et al., 2019).

Photophysical Properties

  • The photophysical properties of 5-Chloro-8-methylquinolin-4-ol derivatives are studied for potential applications in photoinduced optical anisotropy. Bujak et al. (2020) explored the kinetics of thermal cis-trans isomerization of these compounds (Bujak et al., 2020).

Computational and Theoretical Studies

  • Computational and theoretical studies are conducted to understand the interaction and properties of these derivatives. Faydy et al. (2020) and Rbaa et al. (2018) conducted such studies, emphasizing the importance of computational approaches in understanding the efficacy of these compounds (Faydy et al., 2020); (Rbaa et al., 2018).

Crystal Structure Analysis

  • Crystal structure analysis of 5-Chloro-8-methylquinolin-4-ol derivatives provides insight into their physical and chemical properties. Ishida (2021) focused on the structures of hydrogen-bonded compounds of similar derivatives (Ishida, 2021).

Safety And Hazards

While specific safety and hazard information for 5-Chloro-8-methylquinolin-4-ol is not available, related compounds have been studied for their safety profiles . For instance, chronic exposure to similar compounds may cause nausea and vomiting, and higher exposure can cause unconsciousness .

properties

IUPAC Name

5-chloro-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJSYRCRGDUOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588872
Record name 5-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-methylquinolin-4-ol

CAS RN

949507-37-3, 203626-37-3
Record name 5-Chloro-8-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949507-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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